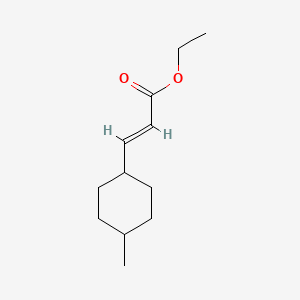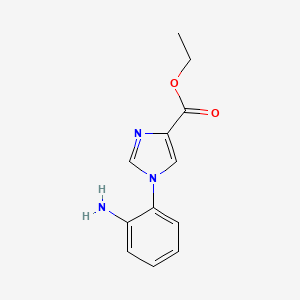![molecular formula C12H14ClN3 B2792907 2-[4-(3-Chlorophenyl)piperazin-1-yl]acetonitrile CAS No. 25178-91-0](/img/structure/B2792907.png)
2-[4-(3-Chlorophenyl)piperazin-1-yl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3-Chlorophenyl)piperazin-1-yl]acetonitrile is a chemical compound with the molecular formula C12H14ClN3 and a molecular weight of 235.72 g/mol.
Mécanisme D'action
Target of Action
Related compounds have been found to interact with dopamine receptors , suggesting that this compound may also interact with similar targets.
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to related compounds, potentially modulating the activity of these targets and inducing changes in cellular function .
Biochemical Pathways
Given the potential interaction with dopamine receptors, it is possible that this compound may influence pathways related to neurotransmission .
Result of Action
Based on the potential interaction with dopamine receptors, it is possible that this compound may influence cellular functions related to neurotransmission .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-[4-(3-Chlorophenyl)piperazin-1-yl]acetonitrile are not well-studied. It is known that the compound is related to Trazodone , a selective h5-HT 1D antagonist . This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in serotonin signaling.
Cellular Effects
The cellular effects of this compound are not well-documented. Given its structural similarity to Trazodone , it may influence cell function by modulating serotonin signaling pathways, which can impact gene expression and cellular metabolism.
Molecular Mechanism
The exact molecular mechanism of this compound is not known. Based on its structural similarity to Trazodone , it may exert its effects at the molecular level through binding interactions with serotonin receptors, potentially leading to changes in gene expression.
Metabolic Pathways
The metabolic pathways involving this compound are not well-studied. Given its structural similarity to Trazodone , it may be metabolized by similar enzymes and cofactors.
Méthodes De Préparation
The synthesis of 2-[4-(3-Chlorophenyl)piperazin-1-yl]acetonitrile typically involves the reaction of 1-(3-chlorophenyl)piperazine with acetonitrile under specific conditions. One common method involves the use of potassium carbonate as a base in acetonitrile as the solvent . The reaction is carried out at room temperature, and the product is obtained after purification through recrystallization or chromatography .
Analyse Des Réactions Chimiques
2-[4-(3-Chlorophenyl)piperazin-1-yl]acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogen atoms can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, along with catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-[4-(3-Chlorophenyl)piperazin-1-yl]acetonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the development of new therapeutic agents for various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Propriétés
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c13-11-2-1-3-12(10-11)16-8-6-15(5-4-14)7-9-16/h1-3,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGOTGAMVFQWPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC#N)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide](/img/structure/B2792829.png)
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2792831.png)
![4-(4-fluorophenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2792832.png)

![3,4-difluoro-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2792836.png)


![(2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2792842.png)

![(2E)-2-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3-[(5-chloro-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2792845.png)
![N-Methyl-N-[2-[methyl(1-pyridin-2-ylethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2792846.png)
